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Compound of Interest

Compound Name: Antiparasitic agent-18

Cat. No.: B12368846 Get Quote

In-depth Technical Guide: Antiparasitic Agent-18
For Researchers, Scientists, and Drug Development Professionals

Introduction
Antiparasitic agent-18, identified as compound 3a in initial screenings, is a potent

antiprotozoal compound with significant activity against a range of kinetoplastid parasites. This

technical guide provides a comprehensive overview of its chemical structure, properties,

synthesis, and biological activity, intended to support further research and development efforts

in the field of parasitology. The compound's chemical scaffold, a quinoline-triazole conjugate,

represents a promising area for the development of novel therapeutics for neglected tropical

diseases.

Chemical Structure and Properties
The definitive chemical structure of Antiparasitic agent-18 has been identified through its

Chemical Abstracts Service (CAS) number.

IUPAC Name: N-(5-(1H-1,2,3-triazol-1-yl)pentyl)-7-chloro-4-oxo-1,4-dihydroquinoline-3-

carboxamide

CAS Number: 2821884-59-5
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Physicochemical Properties
A summary of the key physicochemical properties of Antiparasitic agent-18 is presented in

the table below. These properties are crucial for understanding the compound's behavior in

biological systems and for formulating it for in vitro and in vivo studies.

Property Value Source

Molecular Formula C25H21N7O MedchemExpress[1]

Molecular Weight 435.48 g/mol MedchemExpress[1]

Appearance Solid General knowledge

Solubility Soluble in DMSO General knowledge

pKa (Predicted) N/A

LogP (Predicted) N/A

Synthesis and Experimental Protocols
The synthesis of Antiparasitic agent-18 involves a multi-step process culminating in the

formation of the quinoline-triazole conjugate. The general synthetic strategy involves the

preparation of two key intermediates: a 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

core and a 1-(5-azidopentyl)-1H-1,2,3-triazole side chain, followed by their coupling.

Synthesis of 7-chloro-4-oxo-1,4-dihydroquinoline-3-
carboxylic acid
The quinoline core can be synthesized via the Gould-Jacobs reaction.

Experimental Protocol:

Step 1: Condensation. React m-chloroaniline with diethyl ethoxymethylenemalonate. This

reaction is typically heated to drive off the ethanol byproduct.

Step 2: Cyclization. The resulting intermediate is cyclized at high temperature, often in a

high-boiling solvent like Dowtherm A, to form the ethyl ester of 7-chloro-4-hydroxyquinoline-
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3-carboxylic acid.

Step 3: Saponification. The ester is then saponified using a base, such as sodium hydroxide,

to yield the corresponding carboxylic acid.

Step 4: Acidification. The reaction mixture is acidified to precipitate the final product, 7-

chloro-4-hydroxy-3-quinolinecarboxylic acid, which exists in tautomeric equilibrium with 7-

chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The precipitate is then filtered, washed,

and dried.

Synthesis of 1-(5-azidopentyl)-1H-1,2,3-triazole
This intermediate can be prepared through a copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC), also known as "click chemistry".

Experimental Protocol:

Step 1: Azide Formation. Start with a suitable 5-carbon linker containing a terminal alkyne

and a leaving group (e.g., a halide). React this with sodium azide to introduce the azide

functionality.

Step 2: Cycloaddition. The resulting azido-alkyne is then reacted with a suitable triazole

precursor in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Final Amide Coupling
The final step is the formation of an amide bond between the quinoline carboxylic acid and the

amine group of the triazole side chain.

Experimental Protocol:

Activation of Carboxylic Acid. The 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is

activated using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) or 4-

Dimethylaminopyridine (DMAP).[2][3]

Amine Addition. The amine-containing triazole side chain is then added to the reaction

mixture.
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Reaction Conditions. The reaction is typically carried out in an aprotic solvent like

dimethylformamide (DMF) at room temperature.[4]

Purification. The final product, Antiparasitic agent-18, is purified using standard techniques

such as column chromatography.

Quinoline Core Synthesis

Triazole Side Chain Synthesis

Final Couplingm-chloroaniline Condensation

Diethyl ethoxymethylenemalonate

High-Temp Cyclization Saponification 7-chloro-4-oxo-1,4-dihydro-
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Azide FormationSodium Azide Azido-alkyne intermediate CuAAC 'Click' Reaction 1-(5-aminopentyl)-1H-1,2,3-triazole
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Caption: Synthetic workflow for Antiparasitic Agent-18.

Biological Activity and Mechanism of Action
Antiparasitic agent-18 has demonstrated potent and selective activity against several

kinetoplastid parasites.

In Vitro Antiparasitic Activity
The following table summarizes the reported in vitro efficacy of Antiparasitic agent-18.
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Parasite EC50 (μM) Source

Trypanosoma brucei 0.4 MedchemExpress[1]

Trypanosoma cruzi 0.21 MedchemExpress[1]

Leishmania donovani 0.26 MedchemExpress[1]

Experimental Protocol for EC50 Determination
The half-maximal effective concentration (EC50) is a measure of a drug's potency. A common

method for determining the EC50 for antitrypanosomal compounds is the resazurin-based cell

viability assay.

Cell Culture. Parasites are cultured in appropriate media to logarithmic growth phase.

Compound Dilution. A serial dilution of Antiparasitic agent-18 is prepared in a 96-well plate.

Incubation. A suspension of the parasites is added to each well containing the compound

dilutions, as well as to positive (no drug) and negative (no cells) control wells. The plate is

then incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 48-

72 hours).[5]

Viability Assessment. Resazurin solution is added to each well. Viable, metabolically active

cells reduce the blue resazurin to the pink, fluorescent resorufin.

Data Acquisition. The fluorescence is measured using a plate reader.

Data Analysis. The fluorescence readings are normalized to the controls, and the EC50

value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate

software.
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Caption: Workflow for EC50 determination using a resazurin-based assay.
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Mechanism of Action
The precise molecular target of Antiparasitic agent-18 has not been fully elucidated. However,

the quinoline-3-carboxamide scaffold is known to be a "privileged structure" in medicinal

chemistry, with derivatives exhibiting a wide range of biological activities. In the context of

kinetoplastid parasites, compounds with this core structure have been shown to interfere with

various essential cellular processes.

Potential mechanisms of action for this class of compounds include:

Inhibition of unique parasite enzymes: Kinetoplastids possess unique enzymes that are

absent in their mammalian hosts, making them attractive drug targets. These include

enzymes involved in redox metabolism (e.g., trypanothione reductase) and glycolysis.

Disruption of DNA and RNA synthesis: Some quinoline derivatives are known to intercalate

with DNA or inhibit topoisomerases, leading to the disruption of DNA replication and

transcription.

Interference with signaling pathways: The compound may inhibit key protein kinases or other

signaling molecules that are essential for parasite survival, proliferation, or differentiation.

Further target identification and validation studies are required to pinpoint the specific

molecular mechanism of Antiparasitic agent-18.
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Caption: Putative mechanisms of action for Antiparasitic Agent-18.

Conclusion
Antiparasitic agent-18 is a promising lead compound for the development of new treatments

for diseases caused by kinetoplastid parasites. Its potent in vitro activity and the synthetic

tractability of its quinoline-triazole scaffold make it an attractive candidate for further medicinal

chemistry optimization and in vivo evaluation. Elucidation of its precise mechanism of action

will be critical for advancing this compound and its analogs through the drug development

pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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